Enzyme-Specific Stereoselectivity: (S)- versus (R)-3-Hydroxyacid-Ester Dehydrogenase Substrate Discrimination
Ethyl (S)-3-hydroxyhexanoate is the exclusive substrate for (S)-3-hydroxyacid-ester dehydrogenase (EC 1.1.1.280), while ethyl (R)-3-hydroxyhexanoate is recognized only by (R)-3-hydroxyacid-ester dehydrogenase (EC 1.1.1.279). The two enzyme families exhibit strict stereochemical discrimination with no cross-reactivity, catalyzing the reversible NADP⁺-dependent oxidation to ethyl 3-oxohexanoate [1]. Purification studies from baker‘s yeast identified two distinct oxidoreductases that reduce ethyl 3-oxohexanoate enantioselectively to either the (S)- or (R)-product with complete stereochemical fidelity—no product crossover is observed under defined conditions [2].
| Evidence Dimension | Enzyme substrate stereospecificity (oxidation reaction) |
|---|---|
| Target Compound Data | Ethyl (S)-3-hydroxyhexanoate + NADP⁺ → ethyl 3-oxohexanoate + NADPH + H⁺ (catalyzed exclusively by EC 1.1.1.280) |
| Comparator Or Baseline | Ethyl (R)-3-hydroxyhexanoate + NADP⁺ → ethyl 3-oxohexanoate + NADPH + H⁺ (catalyzed exclusively by EC 1.1.1.279) |
| Quantified Difference | Mutually exclusive enzyme recognition; no detectable cross-activity between EC 1.1.1.280 and EC 1.1.1.279 for the opposite enantiomer |
| Conditions | NADP⁺-dependent oxidation; enzymes purified from baker‘s yeast (Saccharomyces cerevisiae); pH 6.9 optimal for (S)-specific enzyme, pH 6.1 optimal for (R)-specific enzyme |
Why This Matters
Researchers procuring ethyl (S)-3-hydroxyhexanoate for enzymatic assays involving EC 1.1.1.280 must use the (S)-enantiomer; substitution with racemate or (R)-enantiomer yields zero detectable enzyme activity, invalidating experimental results.
- [1] KEGG ENZYME: 1.1.1.280 (S)-3-hydroxyacid-ester dehydrogenase. View Source
- [2] Heidlas J, Engel KH, Tressl R. Purification and characterization of two oxidoreductases involved in the enantioselective reduction of 3-oxo, 4-oxo and 5-oxo esters in baker's yeast. Eur J Biochem. 1988;172(3):633-9. View Source
